molecular formula C26H31BINO5S B12932904 1-(6-Iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one

1-(6-Iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one

Cat. No.: B12932904
M. Wt: 607.3 g/mol
InChI Key: WCODUCQFXULJIX-UHFFFAOYSA-N
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Description

1-(6-Iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an indole core, a boronate ester group, and a tosyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one typically involves multiple steps, including the formation of the indole core, iodination, and the introduction of the boronate ester and tosyl groups. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Iodination: The indole core is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

    Introduction of the Boronate Ester Group: The iodinated indole is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronate ester group.

    Tosylation: Finally, the compound is tosylated using tosyl chloride and a base, such as pyridine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the boronate ester group, converting it to a boronic acid or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(6-Iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.

    Biology: It serves as a probe in biological studies, helping to elucidate the mechanisms of various biochemical pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-Iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The indole core can interact with various biological targets, including receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one is unique due to its combination of functional groups, which confer distinct reactivity and versatility. The presence of the boronate ester group allows for reversible covalent interactions, while the tosyl group enhances its stability and reactivity in various chemical reactions. This combination makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C26H31BINO5S

Molecular Weight

607.3 g/mol

IUPAC Name

1-[6-iodo-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C26H31BINO5S/c1-16-9-11-18(12-10-16)35(31,32)29-15-19(23(30)24(2,3)4)22-20(13-17(28)14-21(22)29)27-33-25(5,6)26(7,8)34-27/h9-15H,1-8H3

InChI Key

WCODUCQFXULJIX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CN3S(=O)(=O)C4=CC=C(C=C4)C)C(=O)C(C)(C)C)I

Origin of Product

United States

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